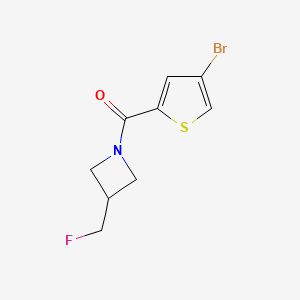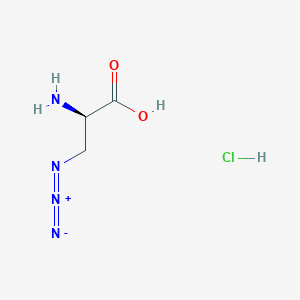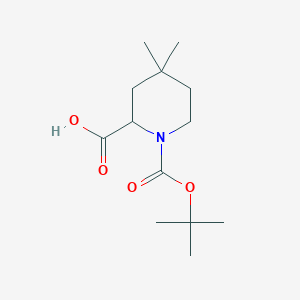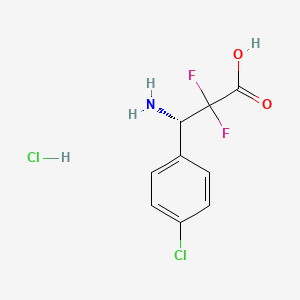
(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone”, there are related compounds that have been synthesized using Suzuki cross-coupling reactions . For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Aplicaciones Científicas De Investigación
Catalytic Asymmetric Addition
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from l-(+)-methionine, has been developed to perform catalytic asymmetric additions to aldehydes. This method, including the construction of the chiral azetidine ring, has shown high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of the four-membered heterocycle-based backbone as a chiral unit in asymmetric induction reactions (Wang et al., 2008).
Antioxidant Properties
The synthesis of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including bromine-substituted variants, and their evaluation as antioxidants have been conducted. These compounds, particularly those with multiple phenolic rings and hydroxyl groups, have shown effective antioxidant power, comparable to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibitory Properties
Novel bromophenols synthesized from (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone and their derivatives have been found to inhibit human cytosolic carbonic anhydrase II (hCA II) isozyme, suggesting their potential as drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Fluorination for Enhanced Photostability
Fluorination of fluorophores, including those based on benzophenones and azetidinone derivatives, can significantly enhance their photostability and improve spectroscopic properties. This approach enables scalable access to fluorinated analogues of common fluorophores, potentially benefiting applications in spectroscopy (Woydziak et al., 2012).
Antibacterial and Antifungal Applications
5-Bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones have shown notable antibacterial and antifungal activities. The synthesis of these compounds involves solvent-free methods, resulting in pure products with drug-like properties (Sharma et al., 2022).
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNOS/c10-7-1-8(14-5-7)9(13)12-3-6(2-11)4-12/h1,5-6H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDBGVIFBIEOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2668662.png)

![{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2668664.png)
![1-(2-Methoxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2668669.png)

![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2668671.png)
![2,9-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one](/img/structure/B2668674.png)
![10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2668675.png)
amine hydrochloride](/img/structure/B2668676.png)

![N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2668678.png)
![6-cyclobutyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2668680.png)
![4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2668681.png)
